molecular formula C14H13NO3S B5106977 Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate

Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B5106977
M. Wt: 275.32 g/mol
InChI Key: NSLBYJJOCXCMIS-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl

Biological Activity

Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an amide functional group, and a carboxylate ester. These structural components contribute to its hydrophobicity, solubility, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that are crucial for cell survival and proliferation.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound shows promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells by triggering intrinsic pathways linked to mitochondrial dysfunction and oxidative stress .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity.
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation, such as tubulin, thereby disrupting microtubule formation necessary for mitosis .

Properties

IUPAC Name

methyl 2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBYJJOCXCMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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